Gypenoside XVII

Catalog No.
S887952
CAS No.
80321-69-3
M.F
C48H82O18
M. Wt
947.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gypenoside XVII

CAS Number

80321-69-3

Product Name

Gypenoside XVII

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-[12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C48H82O18

Molecular Weight

947.2 g/mol

InChI

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3

InChI Key

ZRBFCAALKKNCJG-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C

Anti-inflammatory Properties

Studies suggest that Gypenoside XVII may possess anti-inflammatory properties. Researchers compared its activity to its precursor, ginsenoside Rb1. Gypenoside XVII demonstrated a stronger ability to inhibit the production of inflammatory markers like TNF-α and IL-6 in macrophages, suggesting its potential as an anti-inflammatory drug []. Additionally, Gypenoside XVII exhibited a higher efficacy in reducing ear edema in mice compared to ginsenoside Rb1, further supporting its anti-inflammatory potential in vivo [].

Gypenoside XVII, also known as Gypenoside GP-17, is a bioactive compound primarily derived from the plant Gynostemma pentaphyllum. This compound belongs to a class of saponins known as gypenosides, which are characterized by their complex glycosidic structures. Gypenoside XVII has garnered attention for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and cardioprotective effects. Its molecular formula is C48H82O23C_{48}H_{82}O_{23}, with a molecular weight of approximately 947.2 g/mol .

Gypenoside XVII can be synthesized from its precursor, Ginsenoside Rb1, through enzymatic hydrolysis. This transformation involves the removal of a glucose moiety from the C-3 position of the aglycone structure of Ginsenoside Rb1, facilitated by specific glycoside hydrolases such as BdbglB from Bacteroides dentium . The chemical reaction can be summarized as follows:

Ginsenoside Rb1BdbglBGypenoside XVII+Glucose\text{Ginsenoside Rb1}\xrightarrow{\text{BdbglB}}\text{Gypenoside XVII}+\text{Glucose}

This reaction highlights the structural modifications that lead to the formation of Gypenoside XVII.

Gypenoside XVII exhibits a range of biological activities:

  • Anti-inflammatory Effects: It has been shown to significantly inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in various models .
  • Neuroprotective Properties: Research indicates that Gypenoside XVII can reduce synaptic glutamate release and protect against excitotoxic injury in rat models. It also alleviates neurological dysfunction in conditions like cerebral infarction .
  • Antidepressant-like Effects: Gypenoside XVII has been found to mitigate depression-like behaviors in animal models by regulating complement C3 signaling pathways and inhibiting microglial activation .
  • Cardioprotective Effects: It has demonstrated potential in reducing lipid deposition and inflammatory responses in macrophages, suggesting benefits for cardiovascular health .

The synthesis of Gypenoside XVII can be achieved through several methods:

  • Enzymatic Hydrolysis: The most common method involves using recombinant enzymes such as BdbglB to hydrolyze Ginsenoside Rb1 into Gypenoside XVII. This method is preferred due to its specificity and efficiency in producing high yields of the desired compound without extensive purification steps .
  • Chemical Synthesis: Although less common, chemical synthesis routes may also be explored, focusing on constructing the glycosidic bonds characteristic of gypenosides.
  • Plant Extraction: Direct extraction from Gynostemma pentaphyllum is another method, although this may yield lower concentrations compared to enzymatic methods.

Research on Gypenoside XVII's interactions reveals its complex mechanisms of action:

  • Calcium Channel Modulation: Studies indicate that Gypenoside XVII inhibits calcium-dependent glutamate release by interacting with N-type and P/Q-type calcium channels, suggesting its role in modulating synaptic transmission .
  • MicroRNA Regulation: It has been shown to influence microRNA expression, particularly miR-21, which plays a crucial role in neuronal survival and inflammation regulation during spinal cord injuries .

Several compounds are structurally or functionally similar to Gypenoside XVII. Here are some notable examples:

Compound NameSource PlantKey ActivitiesUnique Features
Ginsenoside Rb1Panax ginsengAnti-inflammatory, immunomodulatoryPrecursor to Gypenoside XVII
Ginsenoside RdPanax ginsengNeuroprotective, cardioprotectiveHas different glycosidic linkages
Gypenoside IGynostemma pentaphyllumAntioxidant, anti-agingExhibits strong antioxidant activity
Oleanolic AcidVarious plantsAnti-inflammatory, hepatoprotectiveSimple triterpenoid structure
ProtopanaxadiolPanax ginsengAnti-cancer, immunomodulatoryAglycone form of various ginsenosides

Gypenoside XVII stands out due to its specific combination of neuroprotective and anti-inflammatory effects, making it a subject of interest for further research into therapeutic applications.

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

12

Exact Mass

946.55011576 g/mol

Monoisotopic Mass

946.55011576 g/mol

Heavy Atom Count

66

Melting Point

179 - 181 °C

Wikipedia

Gypenoside XVII

Dates

Modify: 2023-08-16

Explore Compound Types